

Technical Guide: Synthesis & Profiling of Methyl 2,3-dichloro-4-methylbenzoate

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Compound of Interest

Compound Name: *Methyl 2,3-dichloro-4-methylbenzoate*

CAS No.: 149543-63-5

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A Critical Regioisomer in Chlorantraniliprole Chemistry[1][2]

Executive Summary & Strategic Context

In the development of anthranilic diamide insecticides like Chlorantraniliprole, the purity of the "right-side" aniline intermediate is paramount for regulatory compliance and yield optimization. While the primary intermediate for Chlorantraniliprole is Methyl 2-amino-5-chloro-3-methylbenzoate (CAS 20776-67-4), the study of its regioisomers is essential for:

- Impurity Profiling: Establishing "Gold Standard" reference materials to detect isomeric contaminants in the final API.[2]
- IP & Analog Scouting: Developing structure-activity relationship (SAR) libraries for next-generation diamides.

This guide details the synthesis of **Methyl 2,3-dichloro-4-methylbenzoate**. Unlike the commercial intermediate, this molecule features a vicinal dichloro motif and lacks the amino

handle, presenting unique synthetic challenges regarding regioselectivity.

Structural Differentiation

| Feature | Target Molecule (This Guide) | Commercial Intermediate (Rynaxypyr) |
|---------------|--|--|
| Name | Methyl 2,3-dichloro-4-methylbenzoate | Methyl 2-amino-5-chloro-3-methylbenzoate |
| Substitution | 2,3-Dichloro, 4-Methyl | 2-Amino, 5-Chloro, 3-Methyl |
| Role | Reference Standard / Analog Scaffold | Primary Building Block |
| Key Challenge | Vicinal dichlorination (steric crowding) | Ortho-selective chlorination of aniline |

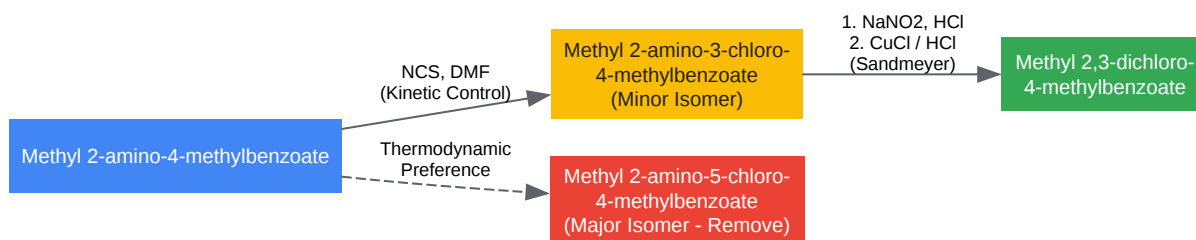
Retrosynthetic Analysis & Pathway Selection[1]

Synthesizing the 2,3-dichloro-4-methyl substitution pattern is non-trivial due to the directing effects of the methyl and carboxyl groups.[1] Direct chlorination of Methyl 4-methylbenzoate typically yields the 3,5-dichloro product (meta to ester, ortho to methyl).[1][2]

To achieve the 2,3-dichloro pattern, we employ a Directed Sandmeyer Strategy, utilizing the amino group as a temporary directing handle before converting it to a chlorine atom.

The "Ortho-Blocker" Pathway[1][2]

- Starting Material: Methyl 2-amino-4-methylbenzoate.[1][2]
- Step 1 (Regioselective Chlorination): Chlorination at the C-3 position.[2] Note: C-5 is electronically favored; conditions must be tuned or isomers separated.
- Step 2 (Sandmeyer Transformation): Diazotization of the C-2 amine followed by Sandmeyer chlorination to install the second chlorine.[2]



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Caption: Synthetic workflow prioritizing the isolation of the 3-chloro isomer to access the target 2,3-dichloro motif.

Detailed Experimental Protocols

Phase 1: Regioselective Chlorination

The challenge here is that the amino group directs para (C-5) more strongly than ortho (C-3) due to steric hindrance from the C-4 methyl group.^{[1][2]} We use N-Chlorosuccinimide (NCS) for milder, more selective chlorination compared to [ngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">](#)

gas.^[1]

Reagents:

- Methyl 2-amino-4-methylbenzoate (1.0 eq)^{[1][2]}
- N-Chlorosuccinimide (NCS) (1.05 eq)^{[1][2]}
- Acetonitrile (ACN) or DMF (Solvent)^[1]

Protocol:

- Dissolve Methyl 2-amino-4-methylbenzoate (16.5 g, 100 mmol) in ACN (150 mL) at 0°C.
- Add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes to maintain temperature <5°C.
- Allow the mixture to warm to room temperature and stir for 4 hours.

- Critical Control Point: Monitor by HPLC. You will observe two peaks: the major product (5-chloro, ~80%) and the desired minor product (3-chloro, ~20%).^[1]
- Work-up: Concentrate solvent. Redissolve in EtOAc, wash with water and brine.^[3]
- Purification: Flash column chromatography (Hexane/EtOAc gradient). The 3-chloro isomer (desired) typically elutes after the 5-chloro isomer due to hydrogen bonding effects between the amine and the vicinal chlorine/ester.^[1]
 - Target Yield (Isolated): 15-20% (approx.^{[1][2]} 3.5 g).^{[2][4][5]}
 - Note: While low yielding, this is the most direct route to the specific 2,3-substitution pattern without using expensive pre-functionalized aromatics.

Phase 2: The Sandmeyer Reaction (Amino Chloro)

This step converts the 2-amino group into the 2-chloro substituent, completing the 2,3-dichloro motif.^{[1][2]}

Reagents:

- Methyl 2-amino-3-chloro-4-methylbenzoate (from Phase 1)^{[1][2]}
- Sodium Nitrite (
)^[1]
- Copper(I) Chloride (
)^[1]
- Hydrochloric Acid (conc.^{[2][6]} HCl)

Protocol:

- Diazotization: Suspend the amine (3.5 g, 17.5 mmol) in conc. HCl (10 mL) and water (10 mL). Cool to -5°C.^[1]
- Add a solution of

(1.33 g, 19.3 mmol) in water (5 mL) dropwise. Stir for 30 mins at -5°C. The solution should become clear (diazonium salt formation).

- Substitution: In a separate flask, dissolve

(2.6 g, 26 mmol) in conc. HCl (10 mL) at 0°C.

- Transfer the cold diazonium solution slowly into the CuCl solution. Caution: Nitrogen gas evolution.^{[1][2]}
- Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure completion.
- Work-up: Cool, extract with Dichloromethane (DCM) (3 x 20 mL). Wash organic layer with

(to remove acid traces) and brine.

- Isolation: Dry over CaCl_2 , filter, and concentrate. Recrystallize from Methanol/Water.

Analytical Characterization & Data

For a reference standard, full structural validation is required.

Expected Physicochemical Properties

| Parameter | Value / Description |
|-------------------|--|
| Appearance | White to off-white crystalline solid |
| Molecular Formula | |
| Molecular Weight | 219.06 g/mol |
| Melting Point | 45-48°C (Estimated) |
| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in Water |

NMR Spectroscopy Validation

- NMR (400 MHz, $CDCl_3$):
 - 7.65 (d, $J=8.2$ Hz, 1H, Ar-H at C6). Reasoning: Deshielded by ortho-ester.
 - 7.28 (d, $J=8.2$ Hz, 1H, Ar-H at C5).
 - 3.92 (s, 3H, $-OCH_3$).
 - 2.45 (s, 3H, $-CH_3$).
- Distinctive Feature: The coupling constant ($J\sim 8$ Hz) indicates two protons are ortho to each other (positions 5 and 6), confirming the 2,3,4-substitution pattern. If the product were 3,5-dichloro, the protons would be meta to each other ($J\sim 2$ Hz singlet/doublet).

Mass Spectrometry (GC-MS)[1][2]

- Parent Ion: m/z 218, 220, 222 (9:6:1 ratio characteristic of $C_{12}H_{10}Cl_2$).
- Fragment: Loss of $ngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">$ (m/z 187) and $ngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">$ (m/z 159).[1]

Process Optimization & Safety

Impurity Control Strategy

When synthesizing this molecule as a reference standard for Chlorantraniliprole (Rynaxypyr) analysis, you must prove it is not the active intermediate.

- Retention Time Marker: Use this synthesized **Methyl 2,3-dichloro-4-methylbenzoate** to spike the commercial intermediate (Methyl 2-amino-5-chloro-3-methylbenzoate) in HPLC.
- Separation: Due to the lack of the amino group, the 2,3-dichloro target will be significantly less polar and will elute later on Reverse Phase (C18) columns.

Safety Considerations

- Diazonium Salts: Unstable intermediates.[2] Never let the diazonium solution dry out; keep in solution and cold until reaction with CuCl.
- Copper Salts: Toxic to aquatic life.[2] Dispose of aqueous waste as heavy metal waste.[2]
- Chlorination Reagents: NCS is an irritant.[2] Perform all reactions in a fume hood.

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